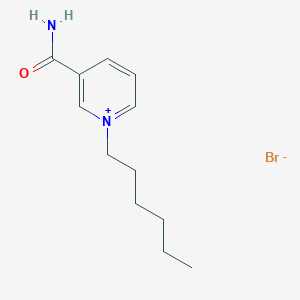
1-Hexylpyridin-1-ium-3-carboxamide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexylpyridin-1-ium-3-carboxamide;bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a bromine complexing agent in redox flow batteries.
准备方法
Synthetic Routes and Reaction Conditions
1-Hexylpyridin-1-ium-3-carboxamide;bromide can be synthesized through a microwave-assisted method, which is both efficient and eco-friendly. The synthesis involves the reaction of hexylpyridine with bromine under microwave irradiation, resulting in high yields and purity . This method is preferred over classical solvothermal methods due to its shorter reaction times and elimination of the need for solvents or inert atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale microwave reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
1-Hexylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds, depending on the specific reagents and conditions used.
科学研究应用
1-Hexylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: It is used as a bromine complexing agent in redox flow batteries, particularly in hydrogen bromine flow batteries, to reduce bromine vapor pressure and improve battery performance
Biology: The compound’s ionic nature makes it useful in studying ion transport and membrane interactions.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of other ionic liquids and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-Hexylpyridin-1-ium-3-carboxamide;bromide involves its ability to form stable complexes with bromine and other molecules. The pyridinium ring interacts with bromine through electrostatic and van der Waals forces, stabilizing the bromine in a less volatile form . This interaction is crucial in applications like redox flow batteries, where it helps to maintain the efficiency and safety of the system.
相似化合物的比较
Similar Compounds
1-Ethylpyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
1-Butylpyridin-1-ium bromide: Another variant with a different alkyl chain length, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazol-1-ium bromide: A related compound with an imidazolium core, used in similar applications but with distinct chemical behavior.
Uniqueness
1-Hexylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as higher thermal stability and better complexing ability with bromine. These characteristics make it particularly suitable for use in high-performance redox flow batteries and other advanced applications.
属性
IUPAC Name |
1-hexylpyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHWQWOEWRTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28356-43-6 |
Source


|
| Record name | NSC19464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
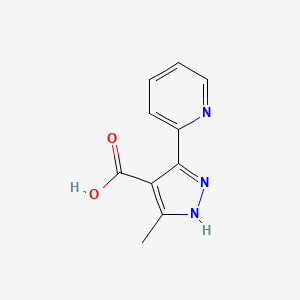
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
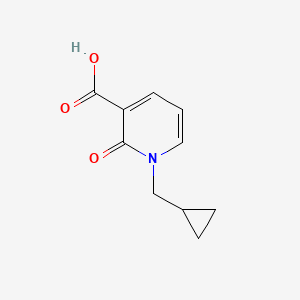
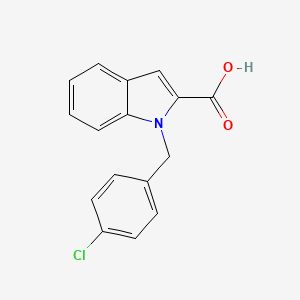

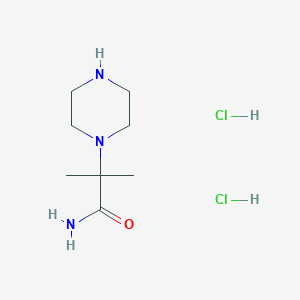
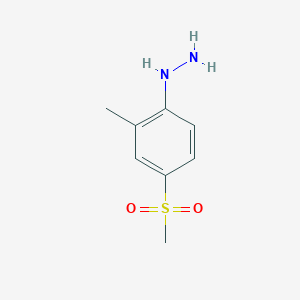
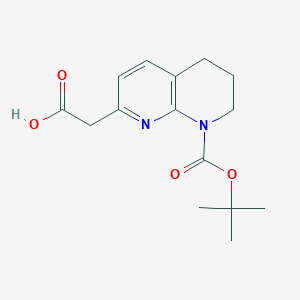
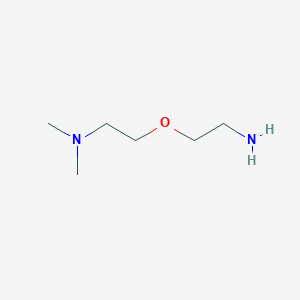
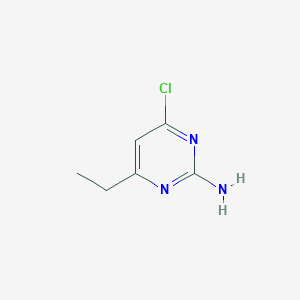
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)



